molecular formula C11H9ClN2O4S2 B1647392 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 951921-89-4

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1647392
CAS RN: 951921-89-4
M. Wt: 332.8 g/mol
InChI Key: CFIXWXTUYNTTHT-UHFFFAOYSA-N
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Description

The compound “2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . For instance, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring .


Molecular Structure Analysis

Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They have notable pharmacological actions, which makes them significant in the chemical world of compounds .

Scientific Research Applications

Anticancer Activity

2-Aminothiazole derivatives have been extensively studied for their potential as anticancer agents. The structural variations of these compounds allow them to interact with various biological targets, potentially inhibiting the growth of cancer cells. For instance, some derivatives have shown selective action against glioblastoma and melanoma cells in MTT assays .

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial drugs. 2-Aminothiazole-based compounds, including derivatives like the one , have been reported to exhibit significant antibacterial activity. This makes them valuable candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. 2-Aminothiazole derivatives have been identified to possess anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory drugs .

Antioxidant Properties

Oxidative stress contributes to the pathogenesis of numerous diseases. 2-Aminothiazole compounds have demonstrated antioxidant properties, which could be beneficial in protecting cells from oxidative damage and could be applied in treatments for diseases caused by oxidative stress .

Antimalarial and Antileishmanial Activities

Thiazole derivatives have shown promise in the treatment of parasitic diseases such as malaria and leishmaniasis. For example, certain 2-aminothiazole derivatives have been evaluated for their antimalarial and antileishmanial activities, showing potential as therapeutic agents against these diseases .

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to healthcare systems. Some 2-aminothiazole derivatives have been found to have neuroprotective effects, which could lead to the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Properties

The ongoing search for antiviral drugs has led to the exploration of thiazole derivatives as potential candidates. Their structural diversity allows them to target various stages of viral replication, which could be crucial in developing treatments for viral infections .

Analgesic Effects

Pain management is a critical aspect of healthcare. 2-Aminothiazole derivatives have been studied for their analgesic properties, offering potential alternatives to traditional painkillers with possibly fewer side effects .

Future Directions

Thiazoles and their derivatives continue to attract the attention of many researchers due to their diverse biological activities . Future research may focus on the design, synthesis, and development of new thiazole derivatives with therapeutic potential as human drugs .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4S2/c1-6-9(10(15)16)19-11(13-6)14-20(17,18)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXWXTUYNTTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
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2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
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2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
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2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

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